Cas no 1956386-21-2 (7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL)

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL structure
1956386-21-2 structure
商品名:7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL
CAS番号:1956386-21-2
MF:C13H17Br3O
メガワット:428.985481977463
CID:4937260

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL 化学的及び物理的性質

名前と識別子

    • 7-BROMO-1-(2,5-DIBROMOPHENYL)HEPTAN-1-OL
    • 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL
    • インチ: 1S/C13H17Br3O/c14-8-4-2-1-3-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13,17H,1-5,8H2
    • InChIKey: OQNRZSSDIABDEA-UHFFFAOYSA-N
    • ほほえんだ: BrCCCCCCC(C1C=C(C=CC=1Br)Br)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 201
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 5.2

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019124073-1g
7-Bromo-1-(2,5-dibromophenyl)heptan-1-ol
1956386-21-2 97%
1g
$829.40 2023-09-02
Crysdot LLC
CD12099675-1g
7-Bromo-1-(2,5-dibromophenyl)heptan-1-ol
1956386-21-2 97%
1g
$709 2024-07-24

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL 関連文献

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OLに関する追加情報

Comprehensive Analysis of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL (CAS No. 1956386-21-2)

The compound 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL (CAS No. 1956386-21-2) is a brominated organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and material science research. This brominated phenyl derivative features a heptanol backbone substituted with bromine atoms at strategic positions, making it a valuable intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential as a building block for drug discovery, especially in the development of novel therapeutic agents.

One of the most frequently asked questions about 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL concerns its synthetic routes and purification methods. The compound can be synthesized through multi-step bromination reactions, with careful control of reaction conditions to ensure high yield and purity. Recent advancements in green chemistry have also led to the exploration of more sustainable synthesis methods, aligning with the growing demand for environmentally friendly chemical processes. The purity of this compound is critical for its applications, and techniques such as HPLC and NMR spectroscopy are commonly employed for quality control.

Another area of interest is the structure-activity relationship (SAR) of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL. The presence of multiple bromine atoms on the phenyl ring and the heptanol chain introduces steric and electronic effects that can influence its reactivity and interaction with biological targets. This makes it a promising candidate for medicinal chemistry studies, particularly in the design of enzyme inhibitors or receptor modulators. Researchers are also investigating its potential as a fluorescent probe due to the bromine atoms' ability to quench or enhance fluorescence in certain environments.

In the context of material science, 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL has shown promise as a precursor for polymeric materials and liquid crystals. Its rigid phenyl ring and flexible heptanol chain provide a balance between stability and mobility, which is desirable for developing advanced materials with tailored properties. The compound's ability to undergo further functionalization, such as cross-coupling reactions, opens up possibilities for creating custom-designed polymers with specific mechanical or optical characteristics.

The stability and storage conditions of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL are also topics of frequent inquiry. Proper storage in a cool, dry environment, preferably under inert atmosphere, is recommended to maintain its integrity over time. The compound's sensitivity to light and moisture necessitates the use of amber glass containers and desiccants during long-term storage. These precautions are essential for ensuring consistent performance in research applications.

From a regulatory perspective, 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL is subject to standard laboratory safety protocols. While not classified as hazardous under normal handling conditions, appropriate personal protective equipment (PPE) should be used when working with this compound. Researchers often search for information on its material safety data sheet (MSDS) to understand its handling requirements fully. The compound's compatibility with common laboratory solvents and reagents is another area of practical interest for experimental design.

Recent publications have highlighted the potential of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL in catalysis research. Its unique structure may serve as a ligand for transition metal catalysts, particularly in asymmetric synthesis applications. The bromine atoms' electron-withdrawing effects can influence the electronic properties of metal centers, potentially leading to novel catalytic systems. This aligns with the current research trend toward developing more efficient and selective catalysts for organic transformations.

The analytical characterization of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL presents interesting challenges and opportunities. Advanced techniques such as mass spectrometry and X-ray crystallography have been employed to elucidate its molecular structure and confirm its purity. These characterization methods are crucial for establishing structure-property relationships and ensuring reproducibility in research applications. The compound's distinctive spectroscopic signatures also make it a useful reference material for method development in analytical chemistry.

Looking toward future applications, researchers are exploring the incorporation of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL into more complex molecular architectures. Its potential use in supramolecular chemistry and nanotechnology is particularly exciting, as the bromine substituents offer sites for further functionalization or self-assembly. The compound's modular design allows for the creation of diverse derivatives with tailored properties, making it a versatile tool for molecular engineering.

In conclusion, 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL (CAS No. 1956386-21-2) represents a fascinating case study in modern organic chemistry. Its unique structural features, combined with its potential applications across multiple scientific disciplines, make it a compound of continuing interest to researchers. As synthetic methodologies advance and new applications emerge, this brominated derivative is likely to play an increasingly important role in the development of novel materials and bioactive compounds. The ongoing research into this molecule exemplifies the dynamic nature of chemical innovation and its critical role in addressing contemporary scientific challenges.

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